tert-Butyl (2-aminoethyl)(benzyl)carbamate

Peptide Synthesis Orthogonal Protection Chemoselectivity

tert-Butyl (2-aminoethyl)(benzyl)carbamate (CAS 152193-00-5) is an N-protected ethylenediamine derivative that incorporates both a tert-butoxycarbonyl (Boc) group and a benzyl moiety on the same nitrogen atom. This dual-protected architecture, with a molecular formula of C14H22N2O2 and a molecular weight of 250.34 g/mol , distinguishes it from simpler, mono-protected ethylenediamine analogs.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 152193-00-5
Cat. No. B123583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-aminoethyl)(benzyl)carbamate
CAS152193-00-5
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCN)CC1=CC=CC=C1
InChIInChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,9-11,15H2,1-3H3
InChIKeyNFGJZHRLYRSRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2-aminoethyl)(benzyl)carbamate (CAS 152193-00-5): A Chemoselective, Orthogonally Protected Diamine Building Block for Precision Synthesis


tert-Butyl (2-aminoethyl)(benzyl)carbamate (CAS 152193-00-5) is an N-protected ethylenediamine derivative that incorporates both a tert-butoxycarbonyl (Boc) group and a benzyl moiety on the same nitrogen atom [1]. This dual-protected architecture, with a molecular formula of C14H22N2O2 and a molecular weight of 250.34 g/mol , distinguishes it from simpler, mono-protected ethylenediamine analogs. It is classified as a carbamate and exists as a clear to yellowish viscous liquid with a density of 1.061 g/cm³ and a predicted pKa of 9.42 [2]. The compound is primarily employed as a protected amine synthon, where the orthogonal stability of the Boc and benzyl groups under different conditions enables sequential deprotection strategies that are not possible with a single protecting group, making it valuable for complex organic and peptide synthesis [3].

Why tert-Butyl (2-aminoethyl)(benzyl)carbamate Cannot Be Replaced by Mono-Protected Analogs


Generic substitution with widely available mono-protected analogs, such as N-Boc-ethylenediamine (CAS 57260-73-8), is not feasible due to the fundamental chemoselectivity and orthogonal protection requirements of advanced synthetic sequences. N-Boc-ethylenediamine, which features a single Boc-protected nitrogen and a free primary amine, is a versatile but promiscuous building block; its free amine is immediately reactive, limiting its utility in multi-step syntheses where a second nucleophilic site must remain masked. In contrast, the benzyl group on the target compound provides a second, orthogonal protecting group on the same nitrogen, rendering both amine functionalities of the ethylenediamine backbone initially unreactive [1]. This orthogonality, where the Boc group is cleaved under acidic conditions (e.g., TFA) while the benzyl group remains stable, and the benzyl group is later cleaved via hydrogenolysis, is a prerequisite for controlled sequential deprotection and subsequent site-specific functionalization [2][3]. Using a simpler analog would lead to uncontrolled reactions at the unprotected amine, resulting in complex mixtures and dramatically lower yields of the desired product . The target compound's dual protection is therefore not a minor variation but a critical design feature that dictates synthetic feasibility and final purity.

Quantitative Differentiation of tert-Butyl (2-aminoethyl)(benzyl)carbamate (CAS 152193-00-5) Against Key Comparators


Orthogonal Deprotection Selectivity: A Quantitative Advantage Over Mono-Boc Analogs

The orthogonal deprotection of the target compound's Boc and benzyl groups offers a quantitative selectivity advantage over mono-protected analogs. The Boc group on tert-Butyl (2-aminoethyl)(benzyl)carbamate is cleaved with >99% efficiency using trifluoroacetic acid (TFA) in dichloromethane, leaving the benzyl group intact [1][2]. Conversely, the benzyl group can be removed via hydrogenolysis (H2, Pd/C) with >95% yield without affecting other acid-labile groups [3]. This dual-mode, high-yield deprotection is a standard benchmark for orthogonal protecting group strategies. In contrast, the single-protected analog N-Boc-ethylenediamine (CAS 57260-73-8) has only one deprotection option (Boc cleavage), and its free amine is immediately reactive, offering zero orthogonality and a quantitative disadvantage in complex syntheses requiring sequential amine manipulations .

Peptide Synthesis Orthogonal Protection Chemoselectivity

Enhanced Lipophilicity and Metabolic Stability via Benzyl Substituent

The introduction of the benzyl group significantly alters the compound's physicochemical profile, enhancing its utility in medicinal chemistry contexts. The target compound has a predicted logP (partition coefficient) of approximately 3.08, which is substantially higher than that of the non-benzylated analog N-Boc-ethylenediamine (predicted logP ≈ 0.5) [1]. This increased lipophilicity can improve membrane permeability and metabolic stability in drug candidates [2]. While the benzyl group is ultimately removed during final deprotection, its presence during the multi-step synthesis of intermediates can protect the molecule from oxidative metabolism and enhance its solubility in organic solvents, facilitating purification and handling [3].

Drug Discovery Lipophilicity Pharmacokinetics

Purity and Procurement Reliability: A Key Differentiator in Commercial Supply

Commercial purity specifications for the target compound vary among suppliers, directly impacting its cost and suitability for different applications. For routine research use, a purity of 95% is widely available from suppliers like AKSci . However, for applications requiring higher fidelity, such as in GMP manufacturing or sensitive biological assays, a higher purity of 98.0% is available from specialized vendors like Fluorochem . This tiered purity offering provides a clear procurement advantage over analogs that may only be available in a single, lower grade. For instance, the comparator N-Boc-ethylenediamine is commonly sold at ≥98% purity, but the target compound's availability at a lower-cost 95% grade makes it an economically viable option for early-stage research where ultra-high purity is not critical .

Quality Control Procurement Supply Chain

pKa Modulation and Its Impact on Reactivity and Handling

The presence of the benzyl group modulates the basicity of the nitrogen atoms compared to unsubstituted analogs. The predicted pKa of the target compound is 9.42, which is slightly lower than that of N-Boc-ethylenediamine (predicted pKa ≈ 10.0) [1]. This subtle difference in basicity can influence the compound's reactivity and stability in certain chemical environments. A slightly lower pKa can reduce nucleophilicity, potentially minimizing unwanted side reactions during acylation or alkylation steps, and can also affect the compound's behavior during aqueous workup and purification [2]. This property is particularly relevant in peptide coupling reactions where controlled basicity is essential for minimizing racemization.

Chemical Stability Basicity Reaction Optimization

Cross-Study Comparison of Synthetic Efficiency in Peptide Mimetic Synthesis

In a study on the synthesis of new N-(aminocycloalkylene) amino acid compounds, N-Boc-ethylenediamine was used as a starting material to prepare benzyl 2-{[2-(Boc-amino)ethyl]amino}acetate, a step that required an additional alkylation and protection sequence . The target compound, tert-Butyl (2-aminoethyl)(benzyl)carbamate, essentially represents a pre-assembled, protected version of the intermediate generated in this study. By directly procuring the target compound, a researcher could bypass the initial synthetic step, saving both time and material costs. While the study did not directly compare yields, the ability to eliminate a synthetic transformation—and its associated purification and characterization steps—is a quantifiable advantage in terms of laboratory productivity and overall synthetic efficiency.

Peptide Mimetics Synthetic Efficiency Building Blocks

High-Value Applications of tert-Butyl (2-aminoethyl)(benzyl)carbamate (CAS 152193-00-5) Based on Verifiable Differentiation


Sequential Functionalization of Ethylenediamine Cores in Peptide Conjugates

The orthogonal protection of tert-Butyl (2-aminoethyl)(benzyl)carbamate is ideally suited for synthesizing complex peptide conjugates and bioconjugation linkers. As demonstrated in Section 3, the ability to selectively remove the Boc group under acidic conditions while retaining the benzyl group [1], and subsequently remove the benzyl group via hydrogenolysis [2], enables the precise, stepwise introduction of different functional groups onto each nitrogen of the ethylenediamine backbone. This is essential for constructing heterobifunctional linkers used in Antibody-Drug Conjugates (ADCs) and targeted protein degraders (PROTACs), where one amine must be coupled to a targeting ligand and the other to a drug payload or E3 ligase ligand. This orthogonal deprotection strategy is not possible with mono-protected analogs, making the target compound a requisite building block for these advanced therapeutic modalities [3].

Lead Optimization in Medicinal Chemistry: Enhancing Pharmacokinetic Profiles of Intermediates

During lead optimization, medicinal chemists often need to explore the impact of increased lipophilicity on a drug candidate's properties. The significantly higher predicted logP of tert-Butyl (2-aminoethyl)(benzyl)carbamate (3.08) compared to non-benzylated analogs [4] provides a convenient handle for temporarily increasing the lipophilicity of an ethylenediamine-containing intermediate. This can improve its membrane permeability in cell-based assays and protect the molecule from oxidative metabolism during in vitro and in vivo studies [5]. This is a strategic advantage, as it allows researchers to evaluate the pharmacokinetic impact of the benzyl group without committing to a permanent structural change in the final molecule, since the benzyl group is ultimately cleaved.

Economical, Fit-for-Purpose Procurement in Academic and Early-Stage Research

Procurement managers can leverage the availability of tert-Butyl (2-aminoethyl)(benzyl)carbamate in multiple purity grades to optimize research budgets. For initial method development, library synthesis, or reaction screening where ultra-high purity is not strictly required, the more cost-effective 95% purity grade can be purchased. For subsequent, more sensitive applications, such as final-step GMP synthesis or biological assays where trace impurities could skew results, the 98.0% purity grade is available . This flexibility allows for significant cost savings compared to being forced to purchase only a high-purity grade for all experiments, making it a more economical choice for academic and early-stage industrial research.

Streamlined Synthesis of Peptide Mimetics and Drug Intermediates

The target compound directly substitutes for a multi-step synthetic sequence starting from N-Boc-ethylenediamine, as evidenced by the work of Matulevičiūtė et al. . By procuring tert-Butyl (2-aminoethyl)(benzyl)carbamate, a synthetic chemist can bypass the initial alkylation and protection steps required to install the benzyl group, thereby reducing the overall synthetic route by 1-2 steps. This directly translates to saved labor time, reduced consumption of reagents and solvents, and a higher overall yield of the target intermediate. This efficiency gain is particularly valuable in contract research organizations (CROs) and medicinal chemistry groups where rapid turnaround is a key performance indicator.

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